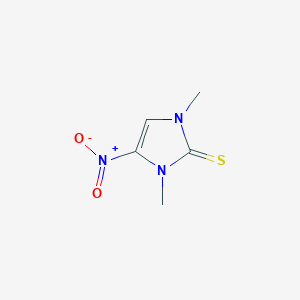
2H-Imidazole-2-thione, 1,3-dihydro-1,3-dimethyl-4-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Imidazole-2-thione, 1,3-dihydro-1,3-dimethyl-4-nitro- is a heterocyclic compound that belongs to the imidazole family This compound is characterized by the presence of a thione group (C=S) and a nitro group (NO2) attached to the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazole-2-thione, 1,3-dihydro-1,3-dimethyl-4-nitro- typically involves the reaction of appropriate imidazole derivatives with sulfur sources. One common method is the reaction of 1,3-dimethylimidazole with sulfur in the presence of a nitro group donor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Imidazole-2-thione, 1,3-dihydro-1,3-dimethyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
2H-Imidazole-2-thione, 1,3-dihydro-1,3-dimethyl-4-nitro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2H-Imidazole-2-thione, 1,3-dihydro-1,3-dimethyl-4-nitro- involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethylimidazole-2-thione: Lacks the nitro group, making it less reactive in redox reactions.
2H-Imidazole-2-thione, 1,3-dihydro-1-methyl-: Similar structure but with different substitution patterns.
1,3-Dimethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione: Contains a benzo ring, altering its chemical properties.
Uniqueness
2H-Imidazole-2-thione, 1,3-dihydro-1,3-dimethyl-4-nitro- is unique due to the presence of both the thione and nitro groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
This detailed article provides an overview of the compound 2H-Imidazole-2-thione, 1,3-dihydro-1,3-dimethyl-4-nitro-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
260405-21-8 |
|---|---|
Formule moléculaire |
C5H7N3O2S |
Poids moléculaire |
173.20 g/mol |
Nom IUPAC |
1,3-dimethyl-4-nitroimidazole-2-thione |
InChI |
InChI=1S/C5H7N3O2S/c1-6-3-4(8(9)10)7(2)5(6)11/h3H,1-2H3 |
Clé InChI |
UUFIUIOTSYJODH-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N(C1=S)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


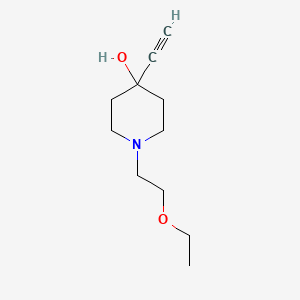
![Acetonitrile,(2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)-](/img/structure/B12567182.png)
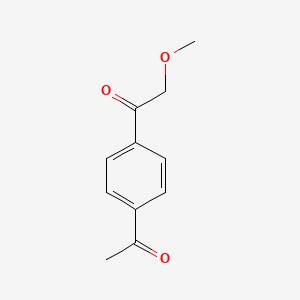

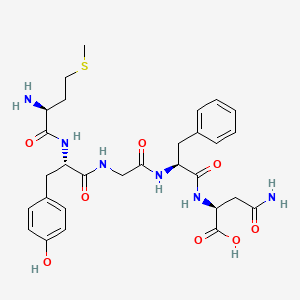
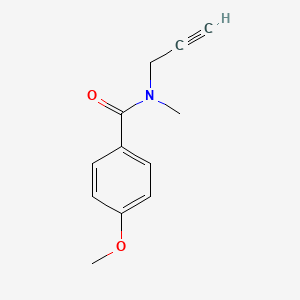



![2-[3-(4'-Methyl[2,2'-bipyridin]-4-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12567214.png)
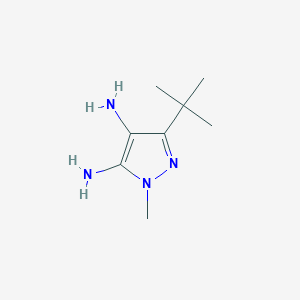
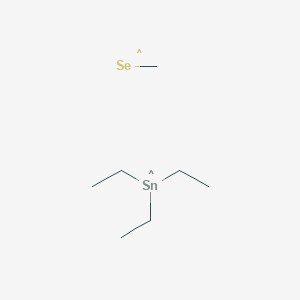
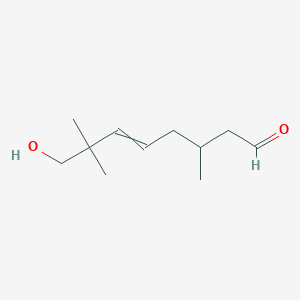
![4-Diazonio-2-[2-(diethylamino)ethyl]phenolate](/img/structure/B12567245.png)
